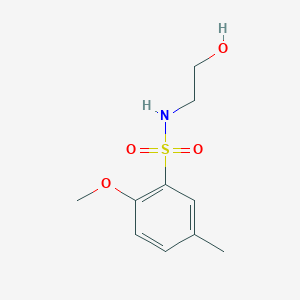
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide, also known as HEMMBS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in water and organic solvents. HEMMBS is a derivative of 2-methoxy-5-methylbenzenesulfonamide and has been synthesized using various methods.
Mécanisme D'action
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of COX-2 and LOX enzymes. COX-2 is an enzyme that is responsible for the production of prostaglandins, which play a role in inflammation and pain. LOX is an enzyme that is responsible for the production of leukotrienes, which are involved in the inflammatory response. By inhibiting the activity of these enzymes, N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to reduce the levels of prostaglandins and leukotrienes in animal models. It has also been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages for lab experiments. It is soluble in water and organic solvents, making it easy to prepare solutions for experiments. It has also been extensively studied for its pharmacological effects, making it a well-established compound for research. However, N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has some limitations for lab experiments. It is a sulfonamide compound, which can cause allergic reactions in some individuals. It also has a short half-life, which can make it difficult to maintain consistent levels in experiments.
Orientations Futures
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has several potential future directions for research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and autoimmune diseases. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Future research could focus on the development of more potent and selective N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide derivatives for these applications. Additionally, N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide could be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.
Méthodes De Synthèse
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide can be synthesized using various methods. One of the most common methods involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with ethanolamine in the presence of a base such as triethylamine. The reaction yields N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide as a white crystalline powder. Other methods involve the use of different amines and sulfonamide derivatives.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play a role in inflammation and pain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
Nom du produit |
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C10H15NO4S |
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-8-3-4-9(15-2)10(7-8)16(13,14)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3 |
Clé InChI |
UCEXGMWQJQIJPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCO |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)









![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)
